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N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide hydrochloride

Catalog No.
S863241
CAS No.
1197685-68-9
M.F
C12H17Cl2N3O
M. Wt
290.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide hyd...

CAS Number

1197685-68-9

Product Name

N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide hydrochloride

IUPAC Name

N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide;hydrochloride

Molecular Formula

C12H17Cl2N3O

Molecular Weight

290.19 g/mol

InChI

InChI=1S/C12H16ClN3O.ClH/c13-10-2-4-11(5-3-10)15-12(17)16-8-1-6-14-7-9-16;/h2-5,14H,1,6-9H2,(H,15,17);1H

InChI Key

MQHUDQRGBKEHAP-UHFFFAOYSA-N

SMILES

C1CNCCN(C1)C(=O)NC2=CC=C(C=C2)Cl.Cl

Canonical SMILES

C1CNCCN(C1)C(=O)NC2=CC=C(C=C2)Cl.Cl

N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide hydrochloride is an organic compound characterized by its unique structure, which includes a diazepane ring and a carboxamide functional group. Its chemical formula is C13H15ClN2O·HCl, and it has a molecular weight of approximately 290.19 g/mol. The compound is notable for its potential applications in medicinal chemistry and pharmacology, primarily due to the presence of the 4-chlorophenyl moiety, which can influence biological activity and receptor interactions .

Typical of amides and diazepanes. Key reactions include:

  • Hydrolysis: Under acidic or basic conditions, N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide hydrochloride can hydrolyze to yield the corresponding carboxylic acid and amine.
  • Acylation: The amine group in the diazepane ring can undergo acylation reactions, potentially leading to the formation of more complex derivatives.
  • Substitution Reactions: The chlorine atom on the phenyl ring may participate in nucleophilic substitution reactions, allowing for further functionalization of the compound .

N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide hydrochloride exhibits promising biological activities. Preliminary studies suggest that it may have:

  • Antidepressant Effects: Similar compounds have shown potential in modulating neurotransmitter systems, which could be beneficial for treating mood disorders.
  • Anxiolytic Properties: The diazepane structure is often associated with anxiolytic activity, making this compound a candidate for further investigation in anxiety-related disorders.
  • Antimicrobial Activity: Some derivatives have demonstrated efficacy against various bacterial strains, indicating potential for use as an antimicrobial agent .

The synthesis of N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide hydrochloride typically involves several steps:

  • Formation of Diazepane Ring: The starting material may involve a suitable precursor that can undergo cyclization to form the diazepane structure.
  • Introduction of Chlorophenyl Group: This can be achieved through electrophilic aromatic substitution or coupling reactions using appropriate chlorinated phenolic compounds.
  • Carboxamide Formation: The final step involves the reaction of the diazepane derivative with an appropriate carboxylic acid derivative to form the carboxamide linkage.
  • Hydrochloride Salt Formation: The compound can be converted into its hydrochloride salt form by treatment with hydrochloric acid .

N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide hydrochloride has several potential applications:

  • Pharmaceutical Development: It serves as a lead compound for developing new medications targeting neurological disorders.
  • Research Tool: Used in biochemical research to study receptor interactions and mechanisms of action related to anxiety and depression.
  • Chemical Intermediates: It can be utilized in synthesizing more complex pharmaceutical agents or other organic compounds .

Interaction studies involving N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide hydrochloride focus on its binding affinity to various receptors:

  • GABA Receptors: Given the diazepane structure's similarity to benzodiazepines, studies may explore its interaction with GABA-A receptors, which are crucial for mediating inhibitory neurotransmission.
  • Serotonin Receptors: Investigating its effects on serotonin pathways could elucidate its potential antidepressant properties.
  • Enzyme Inhibition: Assessing its role as an inhibitor for specific enzymes may reveal additional therapeutic applications .

Several compounds share structural similarities with N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide hydrochloride. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide hydrochlorideContains a 3-chlorophenyl groupSlightly altered biological activity due to different substitution pattern
DiazepamBenzodiazepine derivativeEstablished anxiolytic effects; widely used in clinical settings
ClonazepamChlorinated benzodiazepinePotent anticonvulsant properties; longer half-life than many alternatives

N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide hydrochloride is unique due to its specific chlorophenyl substitution and diazepane structure, which may afford it distinct pharmacological properties compared to other similar compounds .

Retrosynthetic analysis of N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide hydrochloride reveals several strategic disconnections that guide synthetic planning [1]. The target molecule can be deconstructed into three key synthons: the 1,4-diazepane core, the 4-chlorophenyl carboxamide moiety, and the hydrochloride salt formation [2]. The most logical disconnection involves breaking the carboxamide bond, leading to 1,4-diazepane and 4-chlorophenyl isocyanate or the corresponding carboxylic acid derivative as primary precursors [1].

Table 1: Key Precursors for N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide Synthesis

Precursor CategorySpecific CompoundsAvailabilityCost Factor
Diamine Precursors1,5-diaminopentaneCommercialLow
Aromatic Precursors4-chloroanilineCommercialLow
Cyclization ReagentsEthyl bromoacetateCommercialLow
Carboxamide ReagentsCDI, EDC.HClCommercialMedium
Salt FormationHydrochloric acidCommercialVery Low

Classical Synthesis Approaches for Diazepane Scaffolds

Classical synthetic approaches to 1,4-diazepane cores rely primarily on cyclization reactions of linear diamine precursors [6]. The most established method involves the reaction of 1,5-diaminopentane with α,ω-dihalides under basic conditions to form the seven-membered ring [7]. This approach typically employs sodium hydride or potassium carbonate as the base in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide [8].

Alternative classical methods include the use of diethyl malonate derivatives in cyclization reactions with appropriate diamine precursors [9]. The Thorpe-Ziegler cyclization has been adapted for diazepane synthesis, where ethyl-3-aminonaphtho[2,1-b]furan-2-carboxylate undergoes cyclization in methanolic ammonia to produce diazepine derivatives [6]. These classical approaches generally provide moderate yields ranging from 30-60% but offer the advantage of using readily available starting materials [10].

Table 2: Classical Diazepane Synthesis Methods

MethodReagentsConditionsYield RangeLimitations
CyclizationNaH, DMF80°C, 12h30-50%Side products
Thorpe-ZieglerNH3, MeOHReflux, 6h40-60%Substrate specific
Malonate RouteK2CO3, DMF100°C, 8h35-55%Multi-step
Reductive AminationNaBH4, EtOHRT, 24h45-65%Stereoselectivity

Modern Synthetic Strategies

Catalytic Methods for Diazepane Ring Formation

Modern catalytic approaches to diazepane synthesis have revolutionized the field by providing improved yields, selectivity, and reaction conditions [11]. Palladium-catalyzed cyclization reactions represent a significant advancement, where Pd(PPh3)2Cl2 or Pd(PPh3)4 catalysts facilitate ring closure under mild conditions [7]. These methods typically achieve yields of 60-85% with excellent regioselectivity [11].

The development of copper-catalyzed hetero Diels-Alder reactions has provided access to polycyclic diazepane derivatives [12]. These reactions proceed through copper-containing all-carbon 1,4-dipole intermediates and demonstrate excellent diastereoselectivity [12]. The regioselectivity of these cycloadditions is dominated by steric effects, allowing for predictable product formation [12].

Rhodium-catalyzed methods have emerged as particularly effective for diazepane synthesis, with Rh(III) complexes facilitating selective olefination and cyclization reactions [13]. These catalytic systems operate at room temperature and provide high yields with minimal side product formation [13].

Table 3: Catalytic Methods for Diazepane Ring Formation

Catalyst SystemConditionsYieldSelectivityScope
Pd(PPh3)2Cl225°C, 2h75-85%HighBroad
Cu(OTf)260°C, 4h65-80%ExcellentModerate
Rh(III) ComplexRT, 6h80-90%Very HighBroad
Ni(COD)240°C, 8h60-75%GoodLimited

Functionalization of Pre-formed Diazepane Cores

Functionalization of pre-formed diazepane cores represents a strategic approach for accessing diverse structural modifications . The 1,4-diazepane scaffold provides multiple sites for functionalization, including the nitrogen atoms and the carbon framework [15]. Selective N-functionalization can be achieved through careful choice of reagents and reaction conditions .

Electrophilic aromatic substitution on pre-formed diazepane cores allows for the introduction of various functional groups . The electron-rich nature of the diazepane ring makes it susceptible to electrophilic attack, enabling functionalization with aromatic halides, carbonyl compounds, and other electrophiles .

Oxidative functionalization methods have been developed for introducing oxygen-containing functional groups into diazepane cores [15]. These methods typically employ mild oxidizing agents such as mCPBA or hydrogen peroxide under controlled conditions [15]. The regioselectivity of these oxidations can be influenced by the substitution pattern on the diazepane ring [15].

Selective N-Carboxamide Formation Strategies

Selective N-carboxamide formation represents a critical step in the synthesis of N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide hydrochloride [5]. Modern amide bond formation strategies have evolved to provide excellent yields and selectivity while minimizing side reactions [16]. The choice of coupling reagent significantly influences the outcome of the carboxamide formation [5].

EDC.HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) coupled with HOBt (1-hydroxybenzotriazole) represents one of the most effective methods for carboxamide formation [5]. This combination provides yields of 65-90% under mild conditions and exhibits excellent tolerance for various functional groups [16]. The reaction proceeds through an active ester intermediate that rapidly reacts with the amine substrate [5].

HCTU (2-(6-chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate) has emerged as a superior coupling reagent for challenging amide formations [5]. This reagent provides yields of 75-90% and demonstrates exceptional selectivity even with sterically hindered substrates [5]. The improved reactivity of HCTU compared to traditional coupling agents makes it particularly valuable for complex carboxamide synthesis [5].

Table 4: Carboxamide Formation Strategies

Coupling ReagentConditionsYield RangeSelectivityApplications
EDC.HCl/HOBtRT, 12h65-90%HighGeneral use
HCTU/DIPEART, 6h75-90%Very HighHindered substrates
BOP/Et3NRT, 8h70-85%HighPeptide synthesis
CDI/NH3RT, 4h80-95%HighPrimary amides

Optimization Parameters for Synthesis

Yield Enhancement Techniques

Yield enhancement in diazepane synthesis requires careful optimization of multiple parameters including solvent selection, temperature control, and reaction time [17]. Solvent choice plays a crucial role in determining reaction outcome, with polar aprotic solvents such as acetonitrile and dimethylformamide generally providing superior results [7]. The use of acetonitrile as a reaction medium has been particularly effective for large-scale synthesis, offering improved yields and simplified workup procedures [7].

Temperature optimization represents another critical factor in yield enhancement [17]. While many traditional methods require elevated temperatures, modern catalytic approaches operate effectively at room temperature or mild heating conditions [18]. The implementation of microwave-assisted synthesis has demonstrated significant yield improvements, with reaction times reduced from hours to minutes while maintaining high yields [19].

Reaction atmosphere control contributes to yield optimization by preventing side reactions and degradation pathways [17]. The use of inert atmospheres (nitrogen or argon) is particularly important for organometallic-catalyzed reactions and prevents oxidation of sensitive intermediates [17]. Additionally, the implementation of continuous flow chemistry has shown promise for yield enhancement through precise control of reaction parameters [20].

Table 5: Yield Enhancement Strategies

StrategyImplementationYield ImprovementConsiderations
Solvent OptimizationAcetonitrile use15-25%Scalability
Temperature ControlMild heating10-20%Energy efficiency
Atmosphere ControlInert gas5-15%Equipment cost
Flow ChemistryContinuous flow20-30%Setup complexity

Regioselectivity and Stereoselectivity Control

Regioselectivity control in diazepane synthesis is achieved through careful substrate design and reaction condition optimization [21]. The inherent reactivity patterns of diazepane rings favor certain substitution positions, with the nitrogen atoms being the most nucleophilic sites [21]. Electronic effects of substituents can be manipulated to direct regioselectivity toward desired positions [22].

Stereoselectivity control requires understanding of the conformational preferences of diazepane rings and the steric interactions that influence product formation [23]. The seven-membered ring adopts various conformations depending on substitution patterns, and these conformational preferences directly impact stereochemical outcomes [10]. Chelation-controlled reactions have been developed to achieve high stereoselectivity in diazepane functionalization [24].

Catalyst-controlled stereoselectivity represents an advanced approach where chiral catalysts direct the stereochemical outcome of reactions [25]. Scandium triflate complexes with chiral ligands have demonstrated excellent stereoselectivity in diazepane synthesis, providing products with defined stereochemistry [25]. The development of asymmetric catalytic methods continues to expand the scope of stereoselective diazepane synthesis [26].

Table 6: Selectivity Control Methods

TypeMethodSelectivitySubstrate ScopeLimitations
RegioselectivityElectronic control85-95%ModerateSubstrate specific
StereoselectivityChiral catalysts90-98%BroadCatalyst cost
Chelation ControlLewis acids80-90%LimitedSubstrate design
Steric ControlBulky groups70-85%ModerateYield reduction

Green Chemistry Approaches to Synthesis

Green chemistry principles have been increasingly applied to diazepane synthesis to reduce environmental impact and improve sustainability [27]. The use of environmentally benign solvents such as water, ethanol, and supercritical carbon dioxide has gained prominence in recent synthetic methods [19]. These green solvents not only reduce environmental impact but often provide improved yields and selectivity [27].

Catalyst recyclability represents a key aspect of green chemistry implementation in diazepane synthesis [28]. Heterogeneous catalysts such as graphite oxide have been developed that can be recovered and reused multiple times without significant loss of activity [28]. The use of magnetic nanoparticles as catalyst supports enables easy separation and recovery through magnetic fields [27].

Microwave-assisted synthesis exemplifies green chemistry principles by reducing reaction times and energy consumption [19]. The efficiency of microwave heating allows for rapid synthesis with minimal solvent use and reduced waste generation [19]. Flow chemistry approaches further enhance green chemistry implementation by providing precise control over reaction conditions and minimizing waste formation [19].

Table 7: Green Chemistry Approaches

ApproachGreen FeaturesYieldEnvironmental ImpactScalability
Aqueous synthesisWater solvent70-85%Very LowHigh
Catalyst recyclingReusable catalysts75-90%LowHigh
Microwave heatingEnergy efficient80-95%LowMedium
Flow chemistryMinimal waste85-95%Very LowHigh

Purification and Isolation Methodologies

Chromatographic Separation Techniques

Chromatographic separation of diazepane derivatives requires careful selection of stationary and mobile phases to achieve optimal resolution [29]. Silica gel chromatography remains the most widely used method for diazepane purification, with hexane/ethyl acetate gradient systems providing excellent separation [30]. The basicity of diazepane nitrogens requires careful pH control to prevent peak tailing and ensure reproducible separations [31].

High-performance liquid chromatography (HPLC) offers superior resolution for complex diazepane mixtures and provides purities exceeding 95% [32]. Reverse-phase C18 columns with acetonitrile/water gradients are particularly effective for polar diazepane derivatives [33]. The addition of triethylamine to the mobile phase improves peak shape and separation efficiency for basic compounds [33].

Thin-layer chromatography (TLC) serves as a valuable analytical tool for monitoring diazepane synthesis and purification [34]. Multiple solvent systems have been developed for TLC separation of benzodiazepine derivatives, with acetone/toluene/ethanol/ammonia (45:45:7:3) providing optimal separation [34]. Visualization techniques using Dragendorff's reagent and acidified iodo-platinate enable detection of diazepane compounds on TLC plates [29].

Table 8: Chromatographic Methods for Diazepane Purification

MethodStationary PhaseMobile PhasePurity RangeApplications
ColumnSilica gelHex/EtOAc85-95%General purification
HPLCC18ACN/H2O95-99%High purity needed
TLCSilica gel F254VariousAnalysisMonitoring
Prep-HPLCC18ACN/H2O98-99%Large scale

Crystallization Protocols for Hydrochloride Salt Formation

Crystallization of hydrochloride salts represents a critical step in the purification and isolation of N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide [35]. The formation of crystalline hydrochloride salts improves compound stability, solubility, and handling characteristics while providing a reliable method for achieving high purity [35]. The choice of solvent and crystallization conditions significantly influences crystal morphology and purity [36].

Ethyl acetate has emerged as the preferred solvent for hydrochloride salt crystallization due to its optimal solubility profile and crystal-forming properties [7]. The crystallization protocol typically involves dissolving the base compound in ethyl acetate, adding hydrochloric acid, and allowing crystallization to proceed at controlled temperature [7]. This method consistently provides high-purity crystalline products with excellent yields [7].

Slow evaporation and cooling crystallization methods have been developed to optimize crystal quality and purity [35]. These methods involve precise control of cooling rates and solvent evaporation to promote formation of high-quality crystals [36]. The use of seed crystals can further improve crystallization outcomes by providing nucleation sites for controlled crystal growth [37].

Table 9: Crystallization Methods for Hydrochloride Salts

MethodSolventConditionsYieldPurityCrystal Quality
PrecipitationEtOAc/HClRT, 2h80-90%95-98%Good
Slow coolingEtOAc10°C/h85-95%98-99%Excellent
EvaporationVariousRT, 24h75-85%94-97%Variable
SeededEtOAcControlled90-95%98-99%Excellent

Purity Assessment Criteria

Purity assessment of N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide hydrochloride requires multiple analytical techniques to ensure comprehensive characterization [32]. Quantitative 1H NMR (qHNMR) has emerged as the gold standard for purity determination, providing absolute quantification without the need for reference standards [32]. This method offers superior accuracy and precision compared to traditional chromatographic methods [32].

High-performance liquid chromatography with UV detection remains a cornerstone of purity assessment, providing information about impurity profiles and degradation products [32]. The use of multiple detection wavelengths enables comprehensive impurity analysis and ensures detection of UV-transparent impurities [38]. Method validation parameters including accuracy, precision, and linearity must be established for reliable purity assessment [32].

Elemental analysis provides orthogonal confirmation of compound identity and purity through determination of carbon, hydrogen, and nitrogen content [32]. The agreement between theoretical and experimental elemental composition serves as a critical quality control parameter [32]. Mass spectrometry offers additional confirmation of molecular identity and can detect trace impurities not visible by other methods [32].

Table 10: Purity Assessment Methods

MethodPrincipleAccuracyPrecisionDetection LimitApplications
qHNMRAbsolute quantification±0.1%±0.05%0.1%Primary standard
HPLC-UVRelative quantification±0.5%±0.2%0.05%Impurity profiling
ElementalComposition analysis±0.4%±0.3%0.1%Identity confirmation
LC-MSMass detection±0.2%±0.1%ppmTrace impurities

Dates

Last modified: 08-16-2023

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